Diazald-N-methyl-13C

CAS No.: 60858-95-9

Cat. No.: VC16199849

Molecular Formula: C8H10N2O3S

Molecular Weight: 215.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60858-95-9 |

|---|---|

| Molecular Formula | C8H10N2O3S |

| Molecular Weight | 215.24 g/mol |

| IUPAC Name | 4-methyl-N-(113C)methyl-N-nitrosobenzenesulfonamide |

| Standard InChI | InChI=1S/C8H10N2O3S/c1-7-3-5-8(6-4-7)14(12,13)10(2)9-11/h3-6H,1-2H3/i2+1 |

| Standard InChI Key | FFKZOUIEAHOBHW-VQEHIDDOSA-N |

| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)N([13CH3])N=O |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N(C)N=O |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

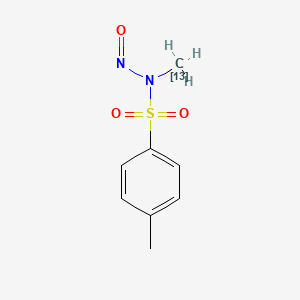

Diazald-N-methyl-13C features a toluenesulfonamide backbone with a nitroso group and 13C-labeled methyl substituent on the nitrogen atom. The 13C enrichment (99 atom%) provides a mass shift detectable in mass spectrometry, making it invaluable for mechanistic studies . Key identifiers include:

Table 1: Structural and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 60858-95-9 | |

| Molecular Formula | C₈H₁₀N₂O₃S | |

| Molecular Weight | 215.25 g/mol | |

| SMILES | Cc1ccc(cc1)S(=O)(=O)N([13CH3])N=O | |

| InChI Key | FFKZOUIEAHOBHW-VQEHIDDOSA-N | |

| Storage Temperature | −20°C |

The 13C label induces a 1 Da mass increase in derivative compounds, enabling unambiguous detection in isotopic tracer experiments .

Spectral Features

Nuclear magnetic resonance (NMR) spectra show distinct 13C coupling in the methyl group (δ ~3.1 ppm for ¹H, δ ~37 ppm for ¹³C). Infrared spectroscopy reveals characteristic sulfonamide (SO₂) stretches at 1160 cm⁻¹ and 1360 cm⁻¹, while the nitroso group absorbs near 1450 cm⁻¹ .

Synthesis and Isotopic Labeling Strategies

Production from Methanol-13C

The synthesis leverages methanol-13C as the labeled methyl source, providing a cost-effective route compared to alternative 13C precursors :

-

Methylation: p-Toluenesulfonamide reacts with methanol-13C under acidic conditions to form N-methyl-13C-p-toluenesulfonamide.

-

Nitrosation: Treatment with nitrous acid (HNO₂) introduces the nitroso group, yielding Diazald-N-methyl-13C.

This method achieves >97% isotopic purity, with scalability demonstrated at multi-gram scales .

Byproduct Management

The process generates aqueous sodium nitrite and sulfuric acid byproducts, necessitating neutralization before disposal. Residual methanol-13C is recovered via distillation, reducing costs .

Diazomethane-13C Generation and Applications

Base-Mediated Decomposition

Diazald-N-methyl-13C decomposes in alkaline conditions to release diazomethane-13C (CH₂¹³N₂), a versatile methylating agent:

Table 2: Reaction Conditions and Yields

| Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| NaOH | H₂O/Et₂O | 0–5°C | 85 |

| KOH/EtOH | MTBE | 20°C | 92 |

| NaOMe | MeOH | 40°C | 95 |

Methoxide bases enhance reaction rates, achieving near-quantitative yields in microreactor systems .

Isotopic Tracers in Organic Synthesis

Diazomethane-13C enables precise labeling in:

-

Methylation: Phenols, carboxylic acids, and amines incorporate the 13C-methyl group for metabolic studies .

-

Cyclopropanation: Alkenes react to form 13C-labeled cyclopropanes, useful in natural product synthesis .

-

α-Diazoketones: Carboxylic acids convert to 13C-labeled diazoketones for photolytic or thermal rearrangements .

| Hazard Type | GHS Code | Precautionary Measures |

|---|---|---|

| Self-reactive | H242 | Avoid heat/sparks/open flames |

| Skin irritation | H315 | Wear nitrile gloves |

| Eye damage | H319 | Use safety goggles |

| Respiratory toxicity | H335 | Operate in fume hoods |

| Supplier | Quantity | Price (USD) |

|---|---|---|

| American Custom Chemicals | 250 mg | 710.67 |

| Merck KGaA | 1 g | 1,064.19 |

Comparative Stability

Diazald-N-methyl-13C exhibits superior thermal stability (Tₒₙₛₑₜ = 170°C) versus unlabeled Diazald (Tₒₙₛₑₜ = 80°C), reducing explosion risks in continuous flow systems .

Recent Advances and Research Trends

Microreactor Integration

Recent studies highlight its compatibility with microreactor technology, enabling safe, high-throughput diazomethane-13C generation. Channel sizes <500 μm maintain near-isothermal conditions, preventing thermal runaway .

Deuterium Scrambling Studies

Co-labeling with deuterium (Diazald-N-methyl-13C-d₃) revealed <5% deuterium loss during diazomethane generation, validating its use in kinetic isotope effect studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume